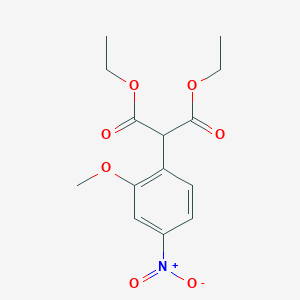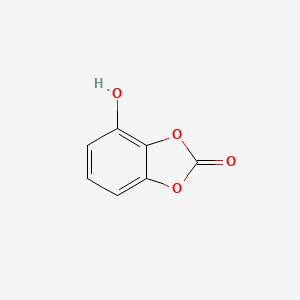![molecular formula C13H12O3 B13967092 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one CAS No. 481638-65-7](/img/structure/B13967092.png)
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone ring substituted with hydroxy and phenylmethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with benzaldehyde in the presence of a base, followed by oxidation to introduce the hydroxy group. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation steps. The process is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols.
科学的研究の応用
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of fragrances and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenylmethylidene groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the hydroxy and phenylmethylidene groups.
2,2′-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): A compound with similar structural features but different substitution patterns.
Uniqueness
3-Hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
481638-65-7 |
|---|---|
分子式 |
C13H12O3 |
分子量 |
216.23 g/mol |
IUPAC名 |
3-hydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-7,14,16H,4,8H2 |
InChIキー |
RQLRKPULAUDGJN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=C(C2=CC=CC=C2)O)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


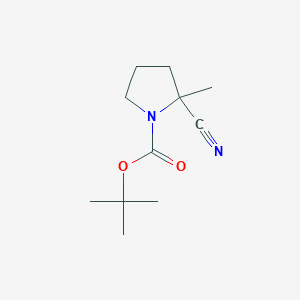

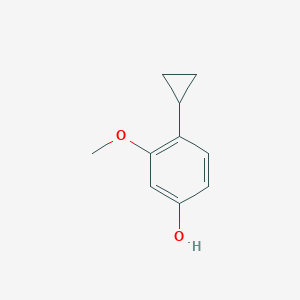

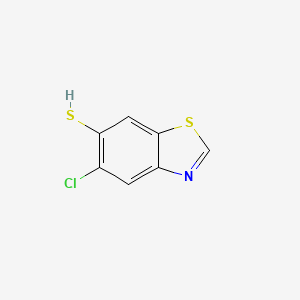
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-methyl-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B13967037.png)
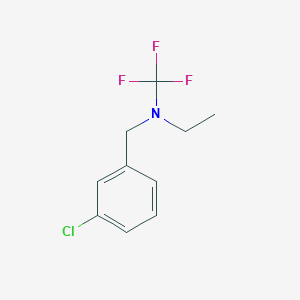
![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B13967066.png)


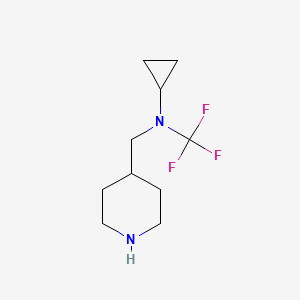
![6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13967093.png)
